S-Hydroxyhomocysteine
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Overview
Description
It is an intermediate metabolite in the biosynthesis and metabolism of methionine to cysteine . This compound plays a significant role in various biological processes and has been studied for its implications in health and disease.
Preparation Methods
The preparation of S-Hydroxyhomocysteine can be achieved through various synthetic routes. One common method involves the reduction of homocysteine using reducing agents such as dithiothreitol (DTT) followed by deproteinization with methanol . This method is robust, selective, and precise, making it suitable for both research and routine work. Industrial production methods may involve large-scale synthesis using similar reduction and purification techniques.
Chemical Reactions Analysis
S-Hydroxyhomocysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT . Major products formed from these reactions include cysteine and other sulfur-containing compounds. The compound can also participate in conjugation reactions, forming various derivatives.
Scientific Research Applications
S-Hydroxyhomocysteine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other sulfur-containing compounds . In biology, it is studied for its role in cellular metabolism and its implications in diseases such as cardiovascular disease and Alzheimer’s . In medicine, it is investigated for its potential as a biomarker for various health conditions . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of S-Hydroxyhomocysteine involves its interaction with various molecular targets and pathways. It targets proteins such as subtilisin BPN’, glutathione S-transferase A1, glutathione S-transferase p, myelin P2 protein, and complement c3 . These interactions can affect cellular processes such as protein function, oxidative stress, and inflammation. The compound’s effects are mediated through its ability to conjugate with other molecules and participate in redox reactions.
Comparison with Similar Compounds
S-Hydroxyhomocysteine is similar to other sulfur-containing amino acids such as homocysteine, cysteine, and methionine . it is unique in its specific interactions and biological roles. For example, while homocysteine is primarily involved in the methionine cycle, this compound has distinct targets and pathways . Other similar compounds include S-adenosylhomocysteine and S-adenosylmethionine, which are also involved in methylation and sulfur metabolism .
Properties
CAS No. |
62990-46-9 |
---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-amino-4-hydroxysulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO3S/c5-3(4(6)7)1-2-9-8/h3,8H,1-2,5H2,(H,6,7) |
InChI Key |
FUSFTJSKHKKKNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CSO)C(C(=O)O)N |
Origin of Product |
United States |
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